An In-depth Technical Guide to Butyl 2-hydroxymethylethyl Maleate: Chemical Properties, Molecular Structure, and Applications
An In-depth Technical Guide to Butyl 2-hydroxymethylethyl Maleate: Chemical Properties, Molecular Structure, and Applications
This guide provides a comprehensive technical overview of Butyl 2-hydroxymethylethyl maleate, a specialized diester with significant potential in polymer chemistry and drug delivery systems. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust scientific profile for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
Butyl 2-hydroxymethylethyl maleate is a functionalized monomer belonging to the maleate ester family. Its defining characteristic is the presence of both a hydrophobic butyl group and a hydrophilic hydroxyl-containing alkyl chain. This amphiphilic nature, combined with the reactive double bond of the maleate moiety, makes it a promising candidate for the synthesis of advanced polymers with tailored properties. The hydroxyl group serves as a valuable site for further chemical modification, such as the attachment of bioactive molecules or cross-linking agents, which is of particular interest in the development of sophisticated drug delivery platforms and biocompatible materials.[1][2][3]
Molecular Structure and Chemical Identity
The precise molecular structure of Butyl 2-hydroxymethylethyl maleate, corresponding to its CAS Number 85909-47-3, is deduced from its nomenclature as the diester of maleic acid with butanol and 1-hydroxypropan-2-ol. The "2-hydroxymethylethyl" fragment logically corresponds to a 1-hydroxy-2-propyl group.
Molecular Formula: C₁₁H₁₈O₅
Molecular Weight: 230.26 g/mol
2D Chemical Structure:
Caption: 2D structure of Butyl 2-hydroxymethylethyl maleate.
Physicochemical Properties
The following table summarizes the estimated physicochemical properties of Butyl 2-hydroxymethylethyl maleate, based on data from analogous short-chain maleate esters.[4]
| Property | Estimated Value | Rationale/Comments |
| Physical State | Colorless to pale yellow liquid | Typical for maleate esters of this molecular weight. |
| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than related, lower molecular weight esters. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, THF). Limited solubility in water. | The butyl group imparts hydrophobicity, while the hydroxyl and ester groups contribute to some polarity. |
| Density | ~1.05 - 1.15 g/cm³ | In line with similar functionalized esters. |
| Vapor Pressure | Low | Consistent with a relatively high boiling point. |
Proposed Synthesis Protocol
The synthesis of Butyl 2-hydroxymethylethyl maleate can be achieved via a two-step esterification of maleic anhydride. This method provides control over the sequential addition of the different alcohol moieties.
Step 1: Monoesterification of Maleic Anhydride with 1-Hydroxypropan-2-ol
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with maleic anhydride (1.0 eq.) and a suitable solvent such as toluene.
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Reagent Addition: 1-Hydroxypropan-2-ol (1.0 eq.) is added dropwise to the stirred solution at room temperature.
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Reaction Conditions: The reaction mixture is then heated to reflux (approximately 80-90 °C) for 2-4 hours to facilitate the ring-opening of the anhydride and formation of the monoester.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring the disappearance of the maleic anhydride starting material.
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Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude monoester, which can be used in the next step without further purification.
Step 2: Diesterification with n-Butanol
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Reaction Setup: The crude monoester from Step 1 is redissolved in a fresh portion of toluene in the same reaction flask.
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Reagent and Catalyst Addition: n-Butanol (1.1 eq.) and an acid catalyst, such as p-toluenesulfonic acid (0.05 eq.), are added to the solution.[5]
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Reaction Conditions: The mixture is heated to reflux, and the water formed during the esterification is removed using a Dean-Stark apparatus to drive the reaction to completion.
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Monitoring: The reaction is monitored by TLC until the monoester is fully consumed.
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Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by vacuum distillation or column chromatography on silica gel.
Sources
- 1. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. prepchem.com [prepchem.com]
